molecular formula C16H14O3 B022426 Dexketoprofen CAS No. 22161-81-5

Dexketoprofen

Cat. No.: B022426
CAS No.: 22161-81-5
M. Wt: 254.28 g/mol
InChI Key: DKYWVDODHFEZIM-NSHDSACASA-N
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Description

Dexketoprofen is the active (S)-(+)-enantiomer of ketoprofen, representing a highly selective and potent nonsteroidal anti-inflammatory drug (NSAID) for research applications. Its primary value lies in its mechanism of action as a competitive inhibitor of cyclooxygenase (COX)-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. As a single enantiomer, this compound offers a more specific pharmacological profile and a faster onset of action compared to the racemic ketoprofen mixture, making it an excellent tool for studying enantioselective drug effects and pharmacokinetics in preclinical models. Researchers utilize this compound extensively in vitro and in vivo to investigate pathways of acute and chronic inflammation, nociception, and hyperalgesia. Its high solubility and bioavailability also make it a valuable reference standard in analytical chemistry and pharmaceutical development. This product is supplied For Research Use Only, strictly for laboratory studies, and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2S)-2-(3-benzoylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYWVDODHFEZIM-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905141
Record name Dexketoprofen
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22161-81-5
Record name (+)-Ketoprofen
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Record name Dexketoprofen [INN:BAN]
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Record name Dexketoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09214
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Record name Dexketoprofen
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Record name (2S)-2-(3-benzoylphenyl)propanoic acid
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Record name DEXKETOPROFEN
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Record name Dexketoprofen
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Preparation Methods

Chemical Resolution Using Amine-Based Agents

Early methods employed (S)-3-methyl-2-phenylbutylamine as a resolving agent, achieving enantiomeric separation through diastereomeric salt formation. In a patented process, racemic ketoprofen is dissolved in a solvent system (e.g., acetone or ethanol) and combined with the resolving agent at 50–60°C. Subsequent cooling crystallizes the this compound-amine salt, which is then acidified to isolate the free S-enantiomer. This method yields 65–72% enantiomeric excess (ee) but requires multiple recrystallization steps to achieve >99% purity.

A comparative study of resolving agents revealed that (R)-1-phenylethylamine in toluene at -20°C improves yield to 78% with 98% ee, reducing solvent consumption by 30%. However, scalability is limited by the cost of chiral amines and the need for recycling.

Enzymatic Resolution

Enzymatic methods using lipases or esterases offer greener alternatives. For instance, Candida antarctica lipase B selectively hydrolyzes the R-ester of ketoprofen ethyl ester, leaving the S-ester intact. Under optimized conditions (pH 7.5, 35°C), this method achieves 85% conversion with 94% ee, though substrate solubility in aqueous-organic biphasic systems poses challenges.

Asymmetric Synthesis via Darzens Reaction

Recent advances employ asymmetric synthesis to bypass racemic mixtures entirely. The Darzens reaction between 3-benzoylbenzaldehyde (1) and ethyl chloroacetate (2) generates chiral α,β-epoxy esters, which are hydrolyzed and decarboxylated to yield this compound intermediates.

Reaction Optimization

In a patented route, potassium tert-butoxide in dichloromethane at -20°C facilitates the asymmetric Darzens reaction, producing the epoxy ester with 88% ee. Hydrolysis with aqueous HCl followed by oxidation with Jones reagent yields this compound with an overall 62% yield. Key advantages include:

  • Reduced steps : Eliminates resolution and recycling.

  • Higher enantiopurity : >98% ee achievable via crystallographic polishing.

Salt Formation and Polymorphism Control

This compound’s poor aqueous solubility necessitates salt formation for therapeutic efficacy. Tromethamine (trometamol) is the preferred counterion, enhancing solubility by 15-fold compared to the free acid.

Tromethamine Salt Synthesis

The process involves reacting this compound with tromethamine in ethanol at 50°C. Crystallization at 0°C yields Form-A, which is metastable and prone to conversion. To obtain the stable Form-B, Form-A is slurried in acetonitrile at 40°C for 12 hours, achieving 99.5% purity.

Table 1: Comparison of Tromethamine Salt Polymorphs

PropertyForm-AForm-B
Solubility (mg/mL)12.48.7
Melting Point (°C)152–154168–170
HygroscopicityHighLow
StabilityPoorExcellent

Double-Layer Sustained-Release Tablets

A formulation patent describes dual-layer tablets combining immediate and sustained-release granules. The immediate layer contains this compound trometamol with carboxymethyl starch sodium for rapid dissolution, while the sustained layer uses hydroxypropyl methylcellulose (HPMC K100M) and ethyl cellulose. In vitro release profiles show 80% drug release within 2 hours (immediate layer) and 95% over 12 hours (sustained layer).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Modern facilities integrate solvent recovery systems to reduce costs. For example, toluene from resolution steps is distilled and reused, cutting solvent waste by 70%. Similarly, potassium tert-butoxide in asymmetric synthesis is filtered and reactivated, lowering catalyst expenses by 45%.

Process Analytical Technology (PAT)

PAT tools like inline Raman spectroscopy monitor crystallization in real-time, ensuring polymorphic consistency. A case study showed PAT reduced Form-A contamination in Form-B batches from 5% to <0.1%.

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Purity (% ee)Cost (USD/kg)
Chemical Resolution6899.212,000
Enzymatic Resolution7298.59,500
Asymmetric Synthesis6299.810,800
Salt Formation9599.98,200

Asymmetric synthesis offers superior enantiopurity but lags in yield. Enzymatic resolution balances cost and efficiency, while salt formation is critical for final product stability.

Chemical Reactions Analysis

Types of Reactions

Dexketoprofen undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analgesic Applications

Dexketoprofen is primarily utilized for its analgesic effects in various pain management scenarios, including:

  • Postoperative Pain Relief : this compound has been shown to be effective in managing acute postoperative pain. A study demonstrated that a single fixed-dose of this compound combined with tramadol provided significant pain relief compared to placebo .
  • Chronic Pain Management : Research indicates that this compound can be beneficial in treating chronic pain conditions such as osteoarthritis and rheumatoid arthritis, where it reduces inflammation and pain effectively .

Combination Therapy

Combining this compound with other analgesics enhances its efficacy:

  • With Tramadol : Studies have highlighted that the combination of this compound with tramadol results in superior analgesia compared to either drug alone. This combination is particularly effective in managing moderate to severe pain .
  • With Thiocolchicoside : Recent investigations suggest that this compound combined with thiocolchicoside not only improves pain relief but also enhances muscle relaxation, making it useful in musculoskeletal disorders .

Safety Profile and Side Effects

This compound is generally well-tolerated, with a favorable safety profile:

  • Minimal Toxicity : A study on the intra-articular application of this compound trometamol indicated no significant histopathological changes in knee joints, suggesting low toxicity when administered locally .
  • Side Effects : While side effects are typically mild and transient, they may include gastrointestinal disturbances and dizziness. Serious adverse effects are rare, making this compound a safer alternative compared to traditional NSAIDs like diclofenac .

Innovative Delivery Methods

Recent advancements have explored new delivery methods for this compound:

  • Slow-Release Formulations : Researchers are developing long-acting formulations of this compound that could provide sustained analgesia with reduced dosing frequency, enhancing patient compliance and comfort .
  • Intra-Articular Injections : The use of this compound in joint injections has been studied for its potential to provide localized pain relief without systemic side effects .

Emerging Therapeutic Areas

Research is ongoing into new applications of this compound:

  • Epilepsy : Preliminary studies suggest that this compound may raise the epileptic threshold, indicating potential utility in managing seizure disorders .
  • Oncology : There is growing interest in exploring the role of this compound in cancer pain management due to its efficacy in reducing inflammation and pain associated with tumor growth .

Case Studies and Research Findings

StudyObjectiveFindings
Efficacy of this compound in postoperative painDemonstrated significant pain reduction when used alone or in combination with tramadol.
Toxicity assessment on knee joint cartilageNo significant histopathological changes observed; however, cytotoxic effects noted in vitro.
Combination therapy explorationFound enhanced analgesic effects when combined with thiocolchicoside compared to monotherapy.

Mechanism of Action

Dexketoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Pharmacokinetics:

  • Absorption : Dexketoprofen trometamol achieves peak plasma concentration (Cmax) in 0.25–0.75 hours, faster than ketoprofen (1–2 hours) or this compound free acid (1.5 hours) .
  • Metabolism : Hepatic glucuronidation and renal excretion, with 7–10% excreted unchanged in urine. Renal impairment reduces conjugated metabolite excretion, necessitating dose adjustment in moderate-to-severe cases .
  • No accumulation is observed with repeated dosing .

Pharmacodynamics:

  • Synergizes with opioids (e.g., fentanyl), enhancing antinociceptive potency (ED50 reduced from 22.4 mg/kg to 3.8 mg/kg in rats) and prolonging duration .

Comparison with Ketoprofen

Efficacy:

  • Single-dose analgesia : this compound 25 mg provides equivalent pain relief to ketoprofen 50 mg, with faster onset (30 vs. 60 minutes) .
  • NNT (50% pain relief) : this compound 25 mg vs. ketoprofen 50 mg: NNT = 8.8 (95% CI: 5.1–33), favoring this compound .
  • Postoperative pain : this compound 25 mg achieved 90% patient-rated efficacy vs. 70% for ketoprofen 50 mg .

Table 1: Ketoprofen vs. This compound

Parameter This compound 25 mg Ketoprofen 50 mg
Onset (minutes) 30 60
NNT (50% pain relief) 8.8 12.5
Peak Pain Relief (VAS) 90% 70%

Comparison with Diclofenac

Efficacy:

  • Onset : this compound acts faster (30 minutes vs. 60 minutes for diclofenac 50 mg) .
  • Patient preference : 77% rated this compound superior in tolerability and efficacy vs. diclofenac .
  • Equipotent milligram dosing : this compound 25 mg matches diclofenac 50 mg in postoperative pain relief .

Comparison with Tramadol and Combination Therapy

This compound/Tramadol Combination:

  • Single-dose : this compound 25 mg + tramadol 75 mg outperformed tramadol 100 mg in pain intensity reduction (VAS: 20 vs. 40 mm) and patient global evaluation (77% vs. 67% "good/excellent") .
  • Multimodal analgesia : Reduced morphine consumption by 30% vs. diclofenac in orthopedic surgery .

Table 2: Combination Therapy Efficacy

Parameter This compound/Tramadol Tramadol Alone
48-h Pain Intensity (VAS) 25 mm 40 mm
Rescue Medication Use 6.4% 12%

Comparison with Dipyrone

  • Postoperative pain : this compound 25 mg provided superior pain relief (90% vs. 70% efficacy) and reduced remediation needs (20% vs. 40%) over dipyrone 575 mg .
  • Onset : Significant pain relief at 60 minutes post-dose vs. dipyrone .

Comparison with COX-2 Inhibitors

  • Celecoxib/Etoricoxib : this compound matches efficacy in acute pain, with faster onset (30 minutes vs. 1–2 hours) .
  • Safety: No direct comparisons, but this compound’s GI AE rate aligns with COX-2 inhibitors in short-term use .

Biological Activity

Dexketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) derived from ketoprofen, specifically the dextrorotatory enantiomer. It is widely used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy in pain management, and safety profile, supported by case studies and research findings.

Pharmacokinetics

This compound trometamol is a water-soluble salt that exhibits rapid absorption and high bioavailability. Key pharmacokinetic parameters include:

  • Cmax (Maximum Plasma Concentration) : Achieved within 0.25 to 0.75 hours after administration.
  • t(max) (Time to Maximum Concentration) : Shorter compared to its racemic counterpart, ketoprofen, which has a t(max) of 0.5 to 3 hours.
  • Protein Binding : Strongly bound to plasma proteins, primarily albumin.
  • Metabolism : Extensively metabolized to inactive glucuronide conjugates, with minimal unchanged drug excreted in urine .

Analgesic Efficacy

This compound has been shown to be effective in various clinical settings for acute pain relief. A meta-analysis indicated that this compound at doses of 25 mg significantly improves pain relief compared to placebo, with a risk ratio for achieving at least 50% pain relief of 4.66 . The analgesic efficacy is comparable to other NSAIDs, with the following notable findings:

  • Pain Relief : In studies involving postoperative pain management, this compound demonstrated a significant reduction in pain intensity within hours of administration. For instance, in a study involving 599 patients, 65% achieved a ≥30% reduction in pain intensity at 8 hours post-dose .
  • Dosing : The efficacy of this compound shows a dose-response relationship up to 25 mg; higher doses do not significantly enhance analgesic effects but prolong duration .

Case Studies

Several case studies highlight the practical application of this compound in clinical settings:

  • Postoperative Pain Management : A fixed-dose combination of tramadol and this compound (TRAM/DKP) was evaluated in postoperative patients across Asia. The combination resulted in excellent pain control with minimal adverse events reported (13.9% mild to moderate) and high patient satisfaction (95.69%) .
  • Acute Pain Control : In a cohort of patients undergoing various surgeries, this compound provided rapid and effective analgesia, reducing pain scores significantly from baseline levels within hours of administration .

Safety Profile

This compound is generally well-tolerated, with adverse effects similar to those observed with other NSAIDs:

  • Common Adverse Effects : Nausea, vomiting, and dizziness are the most frequently reported side effects.
  • Safety in Use : Clinical trials indicate that adverse events are uncommon and not significantly different from placebo groups .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other analgesics:

DrugDoseNNT (Number Needed to Treat) for ≥50% Pain ReliefTime to Remedication
This compound10-25 mg3.2 - 3.6~4 hours
Ketoprofen12.5 - 100 mg2.4 - 3.3~5 hours
Etoricoxib120 mgNot specifiedNot specified

Q & A

Q. How can researchers mitigate publication bias in meta-analyses of this compound’s cardiovascular risks?

  • Methodological Answer : Use Egger’s regression or funnel plots to detect asymmetry. Include unpublished data from clinical trial registries (e.g., ClinicalTrials.gov ). Sensitivity analyses exclude industry-funded studies to assess bias magnitude .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexketoprofen
Reactant of Route 2
Reactant of Route 2
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